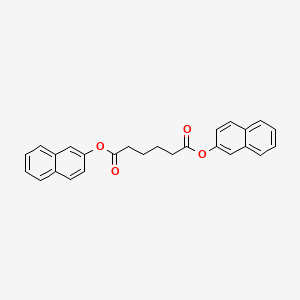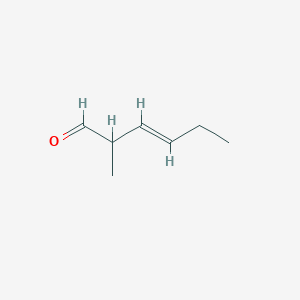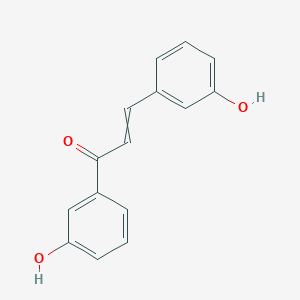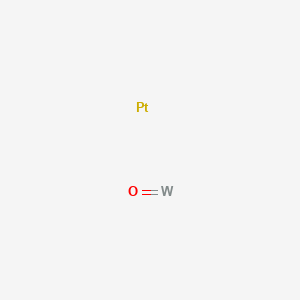
Oxotungsten;platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxotungsten;platinum is a compound that combines the unique properties of tungsten and platinum. Tungsten, known for its high melting point and density, is often used in applications requiring durability and resistance to high temperatures. Platinum, on the other hand, is a precious metal known for its catalytic properties and resistance to corrosion. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of oxotungsten;platinum typically involves the use of tungsten trioxide (WO₃) and platinum precursors. One common method is the sol-gel process, where tungsten powder is reacted with hydrogen peroxide to form a tungsten trioxide sol. Platinum is then doped onto the tungsten trioxide surface using a magnetron sputtering method . Another method involves the galvanic replacement reaction, where amorphous tungsten nanoparticles are etched and replaced with platinum to form platinum-enriched tungsten nanoparticles .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques. These methods allow for the precise control of the composition and structure of the compound, ensuring high purity and uniformity .
Análisis De Reacciones Químicas
Types of Reactions: Oxotungsten;platinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is particularly known for its catalytic properties in oxidation reactions, where it facilitates the conversion of organic molecules to their oxidized forms .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen peroxide, nitric acid, and various organic substrates. The reactions typically occur under mild to moderate temperatures and pressures, making the compound suitable for a wide range of applications .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. In oxidation reactions, the products are often oxidized organic molecules, while in reduction reactions, the products may include reduced metal species or hydrogen gas .
Aplicaciones Científicas De Investigación
Oxotungsten;platinum has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including the oxidation of ethanol and other organic molecules . In biology and medicine, the compound is explored for its potential in cancer treatment and bioimaging due to its stability and non-toxicity . In industry, this compound is used in fuel cells and other energy conversion devices, where it enhances the efficiency and durability of the systems .
Mecanismo De Acción
The mechanism of action of oxotungsten;platinum involves its ability to facilitate electron transfer reactions. The platinum component acts as a catalyst, enhancing the rate of oxidation and reduction reactions by providing active sites for electron transfer. The tungsten component contributes to the stability and durability of the compound, allowing it to withstand harsh reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to oxotungsten;platinum include other platinum-based catalysts and tungsten oxides. Examples include platinum-iridium alloys, platinum-ruthenium alloys, and tungsten bronzes .
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of high catalytic activity and stability. The presence of both tungsten and platinum in the compound allows it to perform efficiently in a wide range of reactions while maintaining its structural integrity under extreme conditions .
Conclusion
This compound is a compound with remarkable properties and diverse applications. Its unique combination of tungsten and platinum makes it valuable in scientific research, industrial processes, and potential medical applications. The ongoing research and development in this field continue to uncover new possibilities for this versatile compound.
Propiedades
Número CAS |
147657-45-2 |
|---|---|
Fórmula molecular |
OPtW |
Peso molecular |
394.92 g/mol |
Nombre IUPAC |
oxotungsten;platinum |
InChI |
InChI=1S/O.Pt.W |
Clave InChI |
GKKHZAFYZVALMG-UHFFFAOYSA-N |
SMILES canónico |
O=[W].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


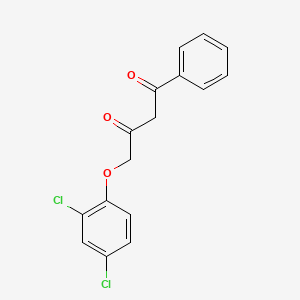


![3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine](/img/structure/B12553568.png)
![Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12553576.png)
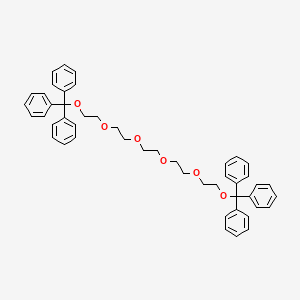
![N-[1-(Naphthalen-1-yl)ethyl]-N'-propylurea](/img/structure/B12553590.png)
![4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one](/img/structure/B12553591.png)
![2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B12553600.png)

